Product packaging for Isopropyl tiglate(Cat. No.:CAS No. 1733-25-1)

Isopropyl tiglate

Cat. No.: B167597
CAS No.: 1733-25-1
M. Wt: 142.2 g/mol
InChI Key: VUPBIVVRPJDWNW-UHFFFAOYSA-N
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Description

Significance as a Model Compound in Chemical and Biological Processes Research

Isopropyl tiglate serves as a significant model compound in the study of various chemical and biological processes. Its ester functionality makes it relevant for investigating esterification reactions and the broader field of fragrance perception ontosight.ai. Beyond its chemical reactivity, its biological roles have garnered considerable attention.

One prominent area of research involves its function as an aggregation pheromone in insect-plant interactions. Studies have shown that this compound, alongside ethyl tiglate and methyl tiglate, is released by the flowers of Specklinia orchid species, such as S. endotrachys, S. pfavii, S. remotiflora, and S. spectabilis science.govoup.comnih.gov. These compounds act as potent attractants for various Drosophila species, including Drosophila hydei, which are key pollinators for these orchids oup.comnih.gov. Electroantennogram (EAG) experiments have demonstrated the high sensitivity of D. hydei to this compound, revealing clear concentration-response relationships oup.comnih.gov. This highlights its importance in chemical ecology for understanding pollinator attraction mechanisms and co-evolutionary dynamics between plants and insects.

Furthermore, this compound has been investigated for its potential biological activity as an insecticide. It has shown predicted insecticidal activity against Aedes aegypti, the mosquito vector for diseases like dengue and Zika. This activity is hypothesized to occur through the targeting of kynurenine (B1673888) aminotransferase, an enzyme crucial for metabolic pathways researchgate.netresearchgate.net. This research points to its potential as a lead compound in the development of natural pest control agents.

In terms of its chemical metabolism, this compound, as a fatty acid ester, is anticipated to undergo hydrolysis. This process typically yields isopropyl alcohol and tiglic acid, mediated by tissue esterases, particularly in biological systems inchem.org. This metabolic pathway is a subject of study in understanding the fate of esters in biological matrices.

The physical and chemical properties of this compound are summarized in the table below:

PropertyValueSource
Chemical FormulaC₈H₁₄O₂ nih.govnist.gov
Molecular Weight142.1956 g/mol nih.govnist.gov
IUPAC Namepropan-2-yl (E)-2-methylbut-2-enoate nih.govnist.gov
CAS Registry Number1733-25-1 nih.govnist.gov
PubChem CID5367745 nih.govuni.lu
Density0.897-0.905 g/mL at 25 °C nih.govthegoodscentscompany.com
Refractive Index1.421-1.441 at 20 °C nih.govthegoodscentscompany.com
Flash Point50.56 °C (123.00 °F) TCC thegoodscentscompany.com
SolubilityCompletely miscible with alcohol and diluted alcohol nih.gov

Interdisciplinary Research Relevance of this compound

The academic relevance of this compound extends across various interdisciplinary fields, bridging chemistry, biology, and food science. Its role as a chemical signal in ecological interactions, particularly in pollination, underscores its significance in chemical ecology and evolutionary biology science.govoup.comnih.gov. The precise chemical communication between Specklinia orchids and Drosophila pollinators, mediated by compounds like this compound, provides a model system for investigating the specificity and mechanisms of semiochemicals in nature oup.comnih.gov.

In the realm of food science and flavor chemistry, this compound is recognized for its organoleptic properties, exhibiting sweet, minty, green, and vegetable notes thegoodscentscompany.com. It is utilized as a flavoring agent and has been identified as a volatile component in various food products, including durian, where its presence contributes to the complex flavor profile nih.govthegoodscentscompany.comresearchgate.net. Research into such compounds helps in understanding the chemical basis of food flavors and developing new flavor technologies.

Furthermore, its natural occurrence in plants like Artemisia capillaris and Citrus limettioides positions it within natural product chemistry nih.govresearchgate.net. Investigations into these natural sources can lead to the discovery of novel compounds with diverse applications. The predicted insecticidal activity against Aedes aegypti highlights its potential in the development of environmentally friendlier biopesticides, an area of growing interest in sustainable agriculture and public health researchgate.netresearchgate.net. The study of its metabolism, particularly its hydrolysis into simpler, innocuous components like isopropyl alcohol and tiglic acid, is also crucial for assessing its environmental fate and biological impact inchem.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B167597 Isopropyl tiglate CAS No. 1733-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-7(4)8(9)10-6(2)3/h5-6H,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPBIVVRPJDWNW-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883746
Record name Isopropyl tiglate
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

completely miscible with alcohol and diluted alcohol
Record name Isopropyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/376/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.897-0.903
Record name Isopropyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/376/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1733-25-1
Record name Isopropyl tiglate
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URL https://commonchemistry.cas.org/detail?cas_rn=1733-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl tiglate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, 1-methylethyl ester, (2E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl tiglate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 2-methylcrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL TIGLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50936QM86D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Research

Synthetic Methodologies for Isopropyl Tiglate and Related Esters

Chiral Synthesis and Stereoselectivity in Tiglate Derivatives

Asymmetric Synthesis Utilizing Chiral Auxiliaries

Asymmetric synthesis is a critical approach for producing enantiomerically pure compounds, which is particularly important for many biologically active molecules. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and they can typically be recovered after the desired transformation. york.ac.ukwikipedia.org

In the context of tiglates, research has explored the use of various chiral auxiliaries to achieve high diastereoselectivity. For instance, chiral 2,2-dimethyloxazolidine (B1633789) amides of tiglic acid have been shown to yield a single ene adduct when reacted with triazolinediones (TAD). researchgate.net However, corresponding chiral oxazolidinone derivatives (Evans' auxiliaries) exhibit low diastereoselectivity in such reactions. researchgate.net The Oppolzer bornane sultam has also been successfully applied in diastereoselective reactions of tiglic amide derivatives, demonstrating strong stereochemical bias due to steric bulk at the β-acryl position. researchgate.net

The effectiveness of chiral auxiliaries lies in their ability to provide a strong predisposition for selective enolization and to bias the enolate diastereoface selection during new bond formation. researchgate.net This strategy has been successful in the stereoselective construction of numerous chiral building blocks and natural products. researchgate.net

Stereochemical Control in Reactions Involving Tiglates

Achieving precise stereochemical control is paramount in the synthesis of tiglate derivatives. The stereochemical outcome of reactions involving tiglates can be influenced by various factors, including the choice of reagents, reaction conditions, and the inherent properties of the tiglate structure.

Studies on the ene reaction of tiglates with singlet oxygen and PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) have revealed that the stereochemical results are primarily rationalized by the differences in the steric demand of the enophiles rather than electronic factors. researchgate.net For example, while chiral 2,2-dimethyloxazolidine amides of tiglic acid show good selectivity with TAD, no selectivity is observed in the singlet-oxygen ene reaction. researchgate.net

Diastereoselection has also been investigated in reactions of 1,2-disubstituted alkenes bearing an allylic oxygen substituent, which includes structures related to tiglates. Reasonable levels of diastereoselectivity were achieved when using the tert-butyldimethylsilyl ether derivative of 3-buten-2-ol (B146109) or (+)-(S)-isopropylidene-3-butene-1,2-diol as dipolarophiles with nitrile oxides. nih.gov The stereochemical course of these cycloaddition reactions was rigorously confirmed by converting the adducts to known γ-lactones. nih.gov

Prochirality Studies of the Isopropyl Residue in Related Structures

Prochirality refers to the property of a molecule that can be converted into a chiral molecule in a single step. The isopropyl residue, while achiral itself, contains prochiral methyl groups that can become diastereotopic upon incorporation into a chiral environment or when subjected to certain reactions. cdnsciencepub.com

In structural studies of oligonucleotides with an O4-isopropylated thymine, such as d(i4TpT) and d(Tpi4T), the two O4-isopropyl methyl groups were found to be magnetically nonequivalent, giving rise to separate 1H and 13C NMR signals. cdnsciencepub.com The chemical shift difference (Δ) between these signals decreased with increasing temperature, which was interpreted as reflecting intramolecular base stacking. cdnsciencepub.com This observation highlights how the local chiral environment can induce magnetic nonequivalence in prochiral groups.

The investigation of prochiral ketones, which can be obtained from biomass, as starting materials for producing chiral amines is another area where prochirality is critical. csic.es For instance, the enzymatic derivative ATA(S)@NITQ-2 has been shown to convert a variety of prochiral ketones into corresponding chiral amines with excellent yields (80–98%) and high enantiomeric excess (99%). csic.es This demonstrates the importance of understanding prochirality in designing stereoselective transformations.

Analog Synthesis and Structural Modification Strategies

The synthesis of analogs and the development of strategies for structural modification are crucial for exploring the structure-activity relationships of tiglate compounds and for accessing new chemical entities with potentially improved properties.

Designed Synthesis of Complex Tiglate Analogs

The designed synthesis of complex tiglate analogs often involves multi-step chemical reactions that require precise control over stereochemistry and functional group arrangement. ontosight.ai For example, the compound 12-deoxyphorbol-13-tiglate-20-acetate, a derivative structurally similar to phorbol (B1677699) esters, is synthesized through such complex routes. ontosight.ai

Subtle modifications to the oxidation state and substituents on the tigliane (B1223011) skeleton can significantly impact the biological activities of these analogs. chinesechemsoc.org For instance, studies on tigilanol tiglate analogs have shown that specific ester groups at C12 and C13, as well as the C5β-alcohol, play important roles in protein kinase C (PKC) binding and isoform selectivity. nih.gov

Method Development for Constructing Chemical Bonds in Tiglate Architectures

Method development for constructing chemical bonds in complex molecular architectures like tiglates is essential for advancing synthetic capabilities. This involves devising new reactions or optimizing existing ones to achieve desired bond formations with high efficiency and selectivity.

The total synthesis of complex natural products, including those with tiglate motifs, often necessitates ingenuity in designing routes that utilize established reactions or produce new methods for specific transformations. sci-hub.se The field continually develops new descriptors and theoretical foundations for analyzing chemical bonds in real space, which aids in understanding and predicting reactivity. mpg.de

For example, the development of methods for cleaving C-C single bonds in nitrogen-containing rings, which are typically inert, represents a significant advancement in constructing complex molecular structures. berkeley.edu Such methodologies, involving reagents like silver salts and fluorinating agents, allow for the deconstructive functionalization of cyclic amines, leading to linear alkyl chains with specific functional groups. berkeley.edu While not directly on tiglates, these advancements in bond construction methodologies contribute to the broader toolkit available for synthesizing and modifying complex organic molecules, including those with tiglate architectures.

Reaction Mechanisms and Transformation Pathways

Hydrolysis and Enzymatic Biotransformations

Hydrolysis involves the cleavage of the ester bond by water, yielding the corresponding carboxylic acid (tiglic acid) and alcohol (isopropanol). This process can be catalyzed by acids, bases, or enzymes.

Ester hydrolysis generally proceeds via a nucleophilic acyl substitution mechanism. In acid-catalyzed hydrolysis, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule, acting as a weak nucleophile, then attacks this carbon, forming a tetrahedral intermediate. Subsequent proton transfers and the elimination of an alcohol molecule lead to the formation of a protonated carboxylic acid, which then deprotonates to yield the carboxylic acid. This reaction is reversible, representing the reverse of Fischer esterification. libretexts.orgyoutube.comfiveable.mesolubilityofthings.com

Conversely, base-catalyzed hydrolysis, also known as saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral alkoxide intermediate. The collapse of this intermediate leads to the elimination of an alkoxide leaving group, yielding a carboxylic acid. In the presence of a base, the carboxylic acid is immediately deprotonated to form a carboxylate salt and an alcohol. This process is generally considered irreversible under typical reaction conditions due to the deprotonation of the carboxylic acid. libretexts.orgfiveable.mesolubilityofthings.commasterorganicchemistry.combyjus.com

Isopropyl esters, including isopropyl tiglate, are anticipated to undergo hydrolysis to form isopropyl alcohol and their constituent saturated or unsaturated aliphatic carboxylic acids. inchem.org This hydrolysis can occur in biological systems, with esters that reach the general circulation being extensively hydrolyzed by tissue esterases into their acid and alcohol components. inchem.orginchem.org

A wide range of enzymes, specifically carboxyesterases and carboxylic acid hydrolases, are capable of hydrolyzing esters. These enzymes are widely distributed in various tissues, including the gut lumen, intestinal wall, liver, blood, kidney, lung, brain, and pancreas. inchem.orginchem.org For instance, pancreatic juice contains enzymes that hydrolyze fatty acid esters. One such enzyme hydrolyzes esters of secondary alcohols, like isopropanol (B130326), and requires bile salts for optimal activity. nih.gov Pancreatic cholesterol esterase (PCE) is another broad lipid-ester hydrolase found in pancreatic tissue that can hydrolyze various lipid carboxyl esters. unl.edunih.govresearchgate.net Studies have shown that pancreatin, a mixture of digestive enzymes, can hydrolyze isopropyl esters. For example, isopropyl phenylacetate (B1230308) and isopropyl butyrate (B1204436) demonstrated approximately 40% hydrolysis after 2 hours with pancreatin. inchem.org The rate of hydrolysis by these enzymes can be influenced by factors such as the bulkiness of alkyl side chains. inchem.orgresearchgate.net

Ester cleavage is a common and crucial metabolic pathway in biochemical systems. Hydrolases, such as esterases, peptidases, lipases, and glycosidases, are ubiquitously distributed enzymes well-suited for the metabolic inactivation of various compounds, including drugs designed as "soft drugs" where rapid inactivation after reaching their pharmacological target is desired. nih.gov The extensive metabolic activity of these esterases in vivo forms the basis for the development of prodrugs, which are carboxylic acid esters of therapeutically active agents. inchem.org

Biotransformation, defined as the chemical conversion of substances by living organisms or enzyme preparations, often involves hydrolysis as a Phase I reaction. mdpi.comnih.gov Esters are naturally occurring compounds, prevalent in nature, and play significant roles in various biological systems. solubilityofthings.com The enzymatic cleavage of ester bonds is essential for their metabolism and elimination from the body.

In Vitro Hydrolysis by Tissue Esterases (e.g., Pancreatin)

Oxidation and Degradation Pathways

Beyond hydrolysis, this compound, like other organic compounds, can undergo various oxidation and degradation reactions.

Oxidation of esters can occur through different mechanisms, often depending on the specific oxidizing agent and reaction conditions. In some cases, oxidation may proceed directly on the ester molecule. Alternatively, hydrolysis of the ester can occur first, followed by the oxidation of the resulting alcohol and/or carboxylic acid. ijcr.infosphinxsai.com

For esters of mono-alcohols, degradation primarily occurs via oxidation reactions, which are analogous to those observed for alkanes. york.ac.uk Enzymes such as cytochrome P450 monooxygenases play a vital role in facilitating the oxidative degradation of various organic compounds, including esters, by introducing hydroxyl groups or promoting side-chain oxidation. researchgate.netmdpi.comwho.intugr.es The presence of an unsaturated bond (C=C) in the tiglate moiety of this compound also makes it susceptible to oxidative processes at this site.

Oxidation pathways can lead to the formation of various byproducts. For certain aliphatic ketones, which can be formed as metabolites from esters after hydrolysis and subsequent oxidation or reduction, oxidation, particularly at the (omega-1) position, may yield gamma-diketones. inchem.org Examples include the formation of 2,5-hexanedione (B30556) from 2-hexanone (B1666271) and 2,5-heptanedione (B155839) from 3-heptanone. inchem.org This highlights that secondary alcohols and ketones, which can be derived from ester cleavage, are metabolized by reversible reduction/oxidation of their functional groups and/or side-chain oxidation. inchem.org

Atmospheric Degradation Mechanisms Initiated by Radicals (e.g., OH, Cl)

Atmospheric degradation of organic compounds, including esters, is predominantly initiated by highly reactive radical species such as hydroxyl (OH) radicals and chlorine (Cl) atoms. These radicals play a crucial role in the tropospheric removal of volatile organic compounds (VOCs). iiab.menih.gov

For unsaturated esters like this compound, the primary atmospheric degradation pathways initiated by OH and Cl radicals typically involve:

Addition to the Carbon-Carbon Double Bond: Radicals can add across the double bond, forming a new carbon-centered radical intermediate. This is often a significant pathway for unsaturated compounds.

Hydrogen Atom Abstraction: Radicals can abstract hydrogen atoms from various C-H bonds within the molecule, leading to the formation of a new radical on the ester. This can occur at allylic, alkyl, or isopropyl group positions. iiab.melibretexts.org

Studies on similar unsaturated acetate (B1210297) esters, such as isopropenyl acetate (IPA) and 2-methyl-2-propenyl acetate (MPA), provide a basis for understanding the potential degradation of this compound. For instance, the reactions of these acetates with OH and Cl radicals have been investigated, revealing that both addition to the double bond and hydrogen abstraction contribute to their atmospheric removal. researchgate.net The hydroxyl radical, often referred to as the "detergent" of the troposphere, reacts with many pollutants, initiating their decomposition. iiab.me Similarly, chlorine atoms abstract hydrogen atoms from organic molecules, forming hydrochloric acid and a new organic radical. nih.gov

Kinetic Studies of Degradation Reactions

For example, gas-phase kinetic and mechanistic studies on isopropenyl acetate (IPA) and 2-methyl-2-propenyl acetate (MPA) with OH and Cl radicals have reported specific rate constants at 293 ± 3 K. researchgate.net

Table 1: Rate Constants for Atmospheric Degradation of Isopropenyl Acetate (IPA) and 2-Methyl-2-propenyl Acetate (MPA) researchgate.net

CompoundRadicalRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)
Isopropenyl AcetateOH(6.44 ± 0.74) × 10⁻¹¹293 ± 3
Isopropenyl AcetateCl(4.33 ± 0.52) × 10⁻¹⁰293 ± 3
2-Methyl-2-propenyl AcetateOH(7.41 ± 0.92) × 10⁻¹¹293 ± 3
2-Methyl-2-propenyl AcetateCl(3.33 ± 0.39) × 10⁻¹⁰293 ± 3

These values indicate that reactions with both OH radicals and Cl atoms are relatively fast, suggesting that such esters would have significant atmospheric reactivity. The reactivity of isopropyl alcohol (IPA) towards OH radicals was found to be low, with a rate constant of (3.0 ± 0.8) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 303 ± 2 K, leading to a tropospheric lifetime of around five days. tandfonline.com The susceptibility to free radical attack on different carbon atoms within a molecule can vary, with certain positions being more prone to abstraction. tandfonline.com

Radical Chemistry and Reactivity

Radical chemistry is fundamental to understanding the behavior of many organic compounds, including this compound. Radicals are highly reactive species due to the presence of an unpaired electron. ontosight.ai

Formation and Reactivity of Isopropyl Radicals

The isopropyl radical, with the chemical formula (CH₃)₂CH•, is an alkyl radical characterized by an unpaired electron on the central carbon atom. ontosight.ai Its high reactivity makes it a crucial intermediate in various chemical transformations. ontosight.ai

Formation: Isopropyl radicals can be generated through the homolytic cleavage of C-X bonds in isopropyl compounds, where X is a leaving group (e.g., iodine or a hydroxyl group). For instance, photolysis of 2,2′-azopropane can produce isopropyl radicals. ontosight.airsc.org The formation of an isopropyl radical can also occur from a propyl radical via proton transfer. cambridge.org

Reactivity: Due to their unpaired electron, isopropyl radicals readily participate in a range of radical reactions, including:

Hydrogen abstraction: As discussed in the degradation mechanisms, isopropyl radicals can abstract hydrogen atoms from other molecules. ontosight.ai

Addition reactions: They can add to unsaturated systems, such as double bonds. ontosight.ai

Substitution reactions: They can replace atoms or groups in other molecules. ontosight.ai

Disproportionation and Combination: Isopropyl radicals can undergo disproportionation (transfer of a hydrogen atom between two radicals) or combination (coupling of two radicals to form a stable molecule). rsc.org

Hydrogen Atom Abstraction Reactions with Radicals

Hydrogen atom abstraction (HAT), also known as hydrogen atom transfer, is a fundamental chemical reaction where a hydrogen atom is removed from a substrate by another molecule, often a radical (X•). The general equation for this process is X• + H−Y → X−H + Y•. wikipedia.org This reaction is a key step in many radical chain reactions, where a radical species removes a hydrogen atom from a molecule to propagate the chain. fiveable.me

The abstracting radical can be centered on various atoms, including bromine, chlorine, or oxygen. libretexts.org The selectivity of HAT reactions is influenced by polar effects in the transition state, meaning that an electrophilic radical, such as an alkoxyl radical, will abstract hydrogen more readily from an electron-rich C-H bond. rsc.org Regioselectivity is often observed, leading to the formation of the most stable carbon-centered radicals. libretexts.org For example, in certain reactions, a bromine atom selectively abstracts a hydrogen atom that produces a highly resonance-stabilized radical. libretexts.org

Applications of Radical Reactions in Organic Synthesis

Radical reactions have emerged as powerful tools in organic synthesis, offering unique pathways for constructing complex molecules that are often challenging to achieve through traditional polar or two-electron mechanisms. numberanalytics.comacs.org

Key applications include:

C-H Functionalization: Radical reactions enable the direct functionalization of C-H bonds, providing efficient routes to complex molecular structures. numberanalytics.com

C-C Bond Formation: They facilitate the formation of new carbon-carbon bonds, which is crucial for building intricate carbon skeletons. numberanalytics.com

Polymerization: Radical polymerization is a widely utilized industrial method for producing a broad range of polymers, such as polyethylene (B3416737) and polypropylene. numberanalytics.com

Halogenation: Radical halogenation is employed in the production of halogenated compounds, which find applications in pharmaceuticals and materials science. numberanalytics.com An example is the chlorination of methane (B114726) to produce chloromethane. openstax.org

Natural Product Synthesis: Radical reactions are increasingly applied in the total synthesis of natural products and in understanding their biosynthesis. acs.org

Development of New Reagents: Advances in radical chemistry have led to the development of less toxic and more effective radical reagents, such as tris(trimethylsilyl)silane (B43935) and samarium(II) iodide, offering greener alternatives to traditional reagents like tributyltin hydride. bbhegdecollege.com

Specific examples of synthetic utility include Barton's methods for deoxygenation and decarboxylation, C-H amination under Hoffman-Löffler-Freytag conditions, and various inter- and intramolecular radical additions that yield valuable intermediates for pharmaceutical development. acs.org

General Chemical Reactions of Tiglate Esters

Tiglate esters are characterized by their ester functional group and a carbon-carbon double bond with trans (E) configuration (derived from tiglic acid). This structural motif dictates their general chemical reactivity.

Hydrolysis: Like other esters, tiglate esters can undergo hydrolysis, a reaction where the ester bond is cleaved by water. studysmarter.co.uklibretexts.org

Acidic Hydrolysis: In the presence of a strong acid catalyst and excess water, tiglate esters can be hydrolyzed to yield tiglic acid and the corresponding alcohol (e.g., isopropanol for this compound). This reaction is reversible. libretexts.org

Basic Hydrolysis (Saponification): When a strong base (e.g., NaOH) is used, the products are a carboxylate salt of tiglic acid and the alcohol. This reaction goes to completion and is irreversible. libretexts.org

Aminolysis: Esters can react with ammonia, primary amines, or secondary amines to form amides. This nucleophilic addition-elimination mechanism involves the amine attacking the carbonyl carbon, leading to the expulsion of the alkoxy group and the formation of an amide. chemistrysteps.com

Reactions involving the C=C Double Bond: The presence of the carbon-carbon double bond in the tiglate moiety allows for various addition reactions typical of alkenes:

Hydrogenation: The double bond can be reduced by catalytic hydrogenation (addition of hydrogen gas) to form a saturated ester.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr).

Hydration: Addition of water across the double bond, typically catalyzed by acid.

Isomerization: Tiglate esters are trans isomers of angelic acid esters (cis isomers). Isomerization between these forms can occur under certain conditions, for example, catalyzed by organic sulfinic acids. google.com Tiglic acid and its esters are found in natural essential oils and are valuable as perfume materials. google.com

Spectroscopic and Advanced Analytical Research Methodologies

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both Proton (¹H NMR) and Carbon-13 (¹³C NMR) techniques, is indispensable for the detailed structural elucidation of Isopropyl tiglate. These methods provide information on the number, type, and connectivity of hydrogen and carbon atoms within the molecule. The chemical shifts, coupling constants, and integration values obtained from ¹H NMR spectra allow for the assignment of specific protons to their molecular environment, differentiating between the methyl groups, the vinylic proton, and the methine proton of the isopropyl moiety. Similarly, ¹³C NMR spectroscopy provides distinct signals for each unique carbon atom, aiding in the confirmation of the carbon skeleton and the presence of characteristic functional groups like the ester carbonyl and the alkene carbons nih.gov.

Mass Spectrometry (MS) is employed to determine the molecular mass of this compound and to investigate its fragmentation pathways, which provide crucial structural information. For this compound (molecular weight 142.1956 g/mol ), electron ionization (EI) mass spectrometry typically yields a molecular ion [M]+ peak at m/z 142 nist.gov. The fragmentation pattern observed in the mass spectrum provides characteristic ions that correspond to specific structural cleavages. For instance, common fragment ions observed for this compound include m/z 83, m/z 55, and m/z 43 nih.gov. The loss of the isopropyl group (C3H7) or parts of the tiglate moiety (C5H7O2) can be inferred from these fragmentation patterns, confirming the presence of these structural elements nih.govmdpi.com.

The following table presents key fragmentation peaks observed in the electron ionization mass spectrum of this compound:

m/zRelative Intensity (%)
8399.99
5588.56
4366.47
2739.85
3931.46
nih.gov

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The absorption of infrared radiation by molecular vibrations provides a unique spectral fingerprint. For an ester like this compound, key absorption bands would include a strong stretch for the carbonyl group (C=O) typically around 1735 cm⁻¹, indicative of the ester functionality. Additionally, characteristic bands for the C=C double bond of the tiglate moiety (around 1650 cm⁻¹) and various C-H stretching and bending vibrations from the methyl and isopropyl groups would be observed nih.gov. These specific absorption patterns confirm the presence of the ester linkage and the unsaturated aliphatic chain.

Ultraviolet-Visible (UV-Vis) spectroscopy is applied to study the electronic transitions within this compound, particularly those involving conjugated systems. This compound contains a conjugated system comprising the C=C double bond and the C=O carbonyl group within the tiglate moiety. This chromophore is expected to exhibit absorption in the ultraviolet region, typically between 200-300 nm, corresponding to π→π* and n→π* electronic transitions. While specific UV-Vis spectral data for this compound were not detailed in the immediate search results, the technique is generally applicable for compounds containing such chromophores, providing information about the extent of conjugation and potential impurities researchgate.nethku.hk.

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially when present in complex mixtures or natural extracts.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for the profiling of volatile compounds, including this compound. GC separates compounds based on their volatility and interaction with a stationary phase, while MS provides mass spectral data for identification. GC-MS is frequently used to identify this compound in various samples, such as essential oils or natural product extracts researchgate.netpraannaturals.com. The retention time and Kovats Retention Index (KRI) are crucial parameters for identifying compounds in GC analysis.

The Kovats Retention Index for this compound has been reported under different chromatographic conditions:

Retention Index TypeValue(s)
Standard non-polar959
Semi-standard non-polar971, 952, 958, 962
Standard polar1238, 1229, 1230
nih.gov

In studies involving the analysis of volatile compounds from botanical sources, this compound has been identified using GC-MS, with a reported retention time of 3.45 minutes in specific experimental setups researchgate.net. The combination of precise retention data from GC and characteristic fragmentation patterns from MS allows for unambiguous identification and quantification of this compound in complex matrices nih.govresearchgate.netpraannaturals.com.

Development of Gas Chromatographic Stationary Phases for this compound Separationthermofisher.commedipol.edu.tr

Gas chromatography (GC) is a pivotal technique for the separation and analysis of volatile compounds like this compound. The efficiency and selectivity of GC separations are critically dependent on the choice and development of appropriate stationary phases. Research has focused on designing stationary phases capable of resolving complex mixtures containing this compound from other structurally similar or co-eluting compounds.

For instance, studies have explored the use of novel stationary phases, such as ionic liquid-based phases, which offer unique selectivity and high thermal stability. These phases have demonstrated improved separation capabilities for various volatile organic compounds, including esters like this compound, which can often co-elute with other components on conventional columns. One such application involved the separation of a mixture of flavor and fragrance compounds, where an ionic liquid-based column successfully baseline-separated 24 components, including this compound, which had previously co-eluted with ethyl hexanoate (B1226103) on an Innowax column researchgate.net. Similarly, silver-based stationary phases have been developed for multidimensional gas chromatography (GC × GC) to enhance the resolution of complex mixtures. These phases, particularly when optimized for silver(I) ion concentration, have shown superior performance in separating analytes like esters, aldehydes, and ketones, including this compound, providing better chromatographic resolution of co-eluting compounds compared to traditional nonpolar and polar column sets nsf.gov. The continuous development of these specialized stationary phases is crucial for achieving precise and efficient separation of this compound in diverse samples.

Chemometric and Multivariate Analysis in Spectroscopy

Chemometrics plays a vital role in extracting meaningful chemical information from complex spectroscopic data, especially when dealing with the intricate spectra generated by compounds like this compound or mixtures containing it.

Application of Near-Infrared (NIR) Spectroscopy in Quantitative Analysisspectroscopyonline.com

Near-Infrared (NIR) spectroscopy is a robust vibrational spectroscopic technique widely employed for both qualitative and quantitative analysis across various fields. Its advantages include rapid analysis, non-destructive measurement, and minimal to no sample preparation, making it highly suitable for in-line or at-line process monitoring spectroscopyonline.comcapes.gov.br. NIR spectra arise from overtones and combination bands of fundamental molecular vibrations, primarily involving C-H, O-H, and N-H bonds, resulting in broad and often overlapping bands mdpi.comnih.gov. Due to this complexity, multivariate analytical tools are typically required for quantitative estimations medipol.edu.tr.

NIR spectroscopy, when coupled with appropriate chemometric models, can be used to determine the concentration of specific chemical components in a sample. For instance, it has been successfully applied to quantify various parameters in edible oils and other natural products, demonstrating its ability to assess quality and detect adulteration spectroscopyonline.comcapes.gov.brredalyc.org. The technique provides a chemical fingerprint of the sample, allowing for the quantitative assessment of components based on their unique spectral characteristics mdpi.com. The development of accurate prediction models using NIR data, often validated against reference methods like HPLC, underscores its reliability for quantitative analysis in diverse matrices mdpi.comnih.gov.

Implementation of Raman Spectroscopy for Process Monitoring in Chemical Synthesismdpi.com

Raman spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool for real-time monitoring and control in chemical synthesis and bioprocessing thermofisher.comspectroscopyonline.comresearchgate.net. A key advantage of Raman spectroscopy is its ability to generate a distinct chemical fingerprint of a sample, allowing for the non-destructive, in-situ measurement of numerous analytes with minimal interference from water thermofisher.commdpi.com. This makes it particularly well-suited for monitoring reactions in aqueous or solvent-based systems, which are common in chemical synthesis.

The technique enables the continuous monitoring of critical process parameters (CPPs), such as reactant consumption, product formation, and solvent concentrations, directly within the reaction vessel mdpi.comspectroscopyonline.com. This real-time data acquisition facilitates immediate adjustments to process conditions, leading to enhanced process efficiency, improved product quality, and reduced manufacturing costs thermofisher.com. Raman spectroscopy's capability for molecular fingerprinting and its flexible sampling methods, including probe-based systems, make it highly adaptable for various monitoring configurations in chemical synthesis environments mdpi.com.

Chemometric Models (e.g., PLSR, PCR, HCA) for Analytical Applicationsspectroscopyonline.comresearchgate.net

Chemometric models are indispensable for processing and interpreting the large, complex datasets generated by spectroscopic techniques, enabling robust analytical applications. Among the most widely used models are Partial Least Squares Regression (PLSR), Principal Component Regression (PCR), and Hierarchical Cluster Analysis (HCA).

Partial Least Squares Regression (PLSR) : PLSR is the most frequently used chemometric method in analytical applications, particularly for quantitative analysis redalyc.orgondalys.fr. It constructs latent variables that maximize the covariance between the spectral data (X-variables) and the concentration or property data (Y-variables). This approach allows for the development of highly accurate and robust prediction models, even when the data are noisy or highly correlated ondalys.frresearchgate.net. PLSR models have shown high accuracy with high R² values and low standard errors in cross-validation for various quantitative determinations redalyc.orgresearchgate.netacs.org.

Principal Component Regression (PCR) : PCR is another multivariate calibration method that involves performing Principal Component Analysis (PCA) on the spectral data (X) to reduce dimensionality and remove noise, followed by linear regression of the principal components against the Y-variables ondalys.fracs.org. While often compared to PLSR, PCR focuses solely on the variance in the X-variables, whereas PLSR considers the covariance between X and Y, making PLSR generally more performant for prediction tasks ondalys.fr. Both PLSR and PCR have been successfully applied in quantitative analysis to predict various chemical parameters medipol.edu.trredalyc.org.

Hierarchical Cluster Analysis (HCA) : HCA is an unsupervised classification method used to group samples based on their similarities in the multivariate space ondalys.fr. It generates a dendrogram that visually represents the relationships and distances between samples, allowing for the detection of clusters, outliers, and natural groupings within a dataset ondalys.frresearchgate.net. HCA is particularly useful for qualitative analysis, such as distinguishing authentic samples from adulterated ones or classifying different types of materials based on their spectral fingerprints researchgate.netacs.org.

These chemometric models, when integrated with spectroscopic data, provide powerful tools for comprehensive analytical applications, enabling precise quantification, quality control, and process monitoring in diverse chemical and industrial settings.

Biochemical and Biological Interaction Research

In Vitro Enzymatic Activity and Inhibition

Research into the Interaction of Esters with Carboxyesterases and Hydrolases

Esters, including tiglate esters, are frequently encountered functional groups in prodrugs and bioactive compounds, and their presence is often linked to hydrolytic lability tandfonline.com. Carboxyesterases (CEs, EC 3.1.1.1) are a diverse family of enzymes widely distributed in mammals that catalyze the hydrolysis of esters, amides, thioesters, and carbamates nih.govresearchgate.net. In humans, carboxyesterases such as hCE1 and hCE2 play significant roles in drug metabolism, converting ester prodrugs into their active carboxylic acid forms or inactivating active compounds nih.gov.

The catalytic mechanism of carboxyesterases involves a multi-step process. This typically includes a nucleophilic attack of a serine residue on the substrate, forming a tetrahedral intermediate, followed by the release of an alcohol product and the formation of an acyl-enzyme complex. A second nucleophilic attack by a water molecule then leads to another tetrahedral intermediate and the release of the carboxylic acid product researchgate.net. This hydrolytic activity of carboxyesterases is crucial for the metabolism and detoxification of a wide range of compounds researchgate.net.

Studies have shown that the hydrolytic stability of esters in biological media, such as rat plasma and liver microsomes, can be influenced by carboxylesterase activity tandfonline.com. For instance, non-specific carboxylesterases from rat liver, specifically those with pI 6.2 and 6.4 (esterase ES-4), have been shown to hydrolyze retinyl esters, as well as other substrates like palmitoyl-CoA and monoacylglycerols portlandpress.com. The activity of these esterases can be inhibited by selective inhibitors like bis-(4-nitrophenyl) phosphate, indicating their role in ester hydrolysis portlandpress.com.

In microorganisms, esterases are also involved in the metabolism of tiglate esters. For example, in the yeast Saprochaete suaveolens, the disappearance of ethyl tiglate upon exhaustion of glucose and isoleucine suggests the action of an esterase that converts ethyl tiglate into tiglic acid (or 2-methylbut-2-enoic acid). This tiglic acid can then be assimilated by the cells as a carbon source through the β-oxidation pathway researchgate.net.

Biosynthesis and Metabolic Pathways of Related Tiglates

Alpha-unsaturated esters, known for their fruity aromas, are found in various fruits but are less common in yeasts nih.govresearchgate.net. However, certain yeast strains, particularly Saprochaete suaveolens (formerly Geotrichum fragrans), have gained attention for their ability to produce these compounds, including tiglates like ethyl tiglate, isobutyl tiglate, isoamyl tiglate, butyl tiglate, and propyl tiglate nih.govresearchgate.netresearchgate.net.

Research indicates that in S. suaveolens, the production of alpha-unsaturated esters is linked to the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine, through the β-oxidation pathway nih.govresearchgate.net. This pathway generates tiglyl-CoA as a probable intermediate nih.gov. Unlike Saccharomyces cerevisiae, which typically utilizes the Ehrlich pathway for 2-methylbutanol production from isoleucine, S. suaveolens employs the β-oxidation pathway for tiglate biosynthesis nih.gov.

The accumulation of ethyl tiglate in S. suaveolens is specifically induced by isoleucine nih.gov. A kinetic analysis revealed that ethyl tiglate production peaks concurrently with isoleucine exhaustion, after which the compound disappears, likely due to reassimilation by the yeast nih.gov. Studies involving UV mutagenesis in S. suaveolens have shown that mutants with an almost complete loss of enoyl-CoA hydratase activity in the β-oxidation pathway exhibit increased production of alpha-unsaturated esters, suggesting a redirection of carbon flow towards esterification researchgate.net.

The catabolism of branched-chain amino acids (BCAAs) – isoleucine, leucine, and valine – is a fundamental metabolic process that yields energy and various intermediates. Tiglyl-Coenzyme A (Tiglyl-CoA) is a crucial intermediate in the catabolism of isoleucine, an essential branched-chain amino acid ontosight.aicocukmetabolizma.com.

The initial step in BCAA catabolism involves transamination by branched-chain aminotransferases (BCATs) to form branched-chain α-keto acids cocukmetabolizma.com. These α-keto acids then undergo oxidative decarboxylation catalyzed by the branched-chain ketoacid dehydrogenase (BCKDH) complex cocukmetabolizma.comnih.gov. In the isoleucine degradation pathway, 2-methylbutyryl-CoA is converted to tiglyl-CoA through the action of the branched-chain acyl-CoA dehydrogenase (ACADSB) enzyme nih.govthemedicalbiochemistrypage.org.

Tiglyl-CoA is subsequently metabolized further, eventually yielding acetoacetate (B1235776) and acetyl-CoA, which can enter the citric acid cycle ontosight.ai. Defects in the metabolic pathway involving tiglyl-CoA, such as a deficiency of the enzyme methylcrotonyl-CoA carboxylase, can lead to clinical disorders like methylcrotonylglycinuria ontosight.ai. Tiglic acid itself is known to be biosynthesized from isoleucine via 2-methylbutyric acid researchgate.net. This biosynthesis has been observed in various organisms, including carabid beetles, where tiglic acid is found in their defensive fluid researchgate.net.

The catabolic pathway of isoleucine leads to the formation of tiglyl-CoA, which can then be further processed. The relationship between isoleucine and tiglic acid biosynthesis via 2-methylbutyric acid has been demonstrated through deuterium-labeled precursor studies in organisms like the carabid beetle Pterostichus californicus researchgate.net.

Biological Activity Investigation (Non-Clinical)

Nematicidal Activity of Tiglate Esters as Potential Bio-Pesticides

Tiglate esters, including isopropyl tiglate and its analogues, have been investigated for their potential as nematicidal agents, particularly against plant-parasitic nematodes such as the pine wood nematode (Bursaphelenchus xylophilus) and root-knot nematodes (Meloidogyne incognita) researchgate.netnih.govmdpi.com. These compounds are being explored as environmentally safer alternatives to synthetic chemical nematicides researchgate.netnih.gov.

Studies have shown that several ester compounds, including 3-methylbutyl tiglate, exhibit strong nematicidal activity against B. xylophilus. For instance, 3-methylbutyl tiglate demonstrated an LC50 value of 0.0218 mg/mL against the pine wood nematode researchgate.netnih.govmdpi.com. Other tiglate esters, such as ethyl tiglate, have also shown nematicidal activity, albeit with varying potency mdpi.com.

The effectiveness of these natural ester compounds suggests their potential for developing novel and safe nematicides for pest control in agriculture nih.gov. The nematicidal activity of these compounds can be evaluated through microwell assays, assessing mortality rates of nematodes researchgate.netmdpi.com.

Table 1: Nematicidal Activity of Select Tiglate Esters against Bursaphelenchus xylophilus researchgate.netnih.govmdpi.com

CompoundLC50 (mg/mL)
3-Methylbutyl tiglate0.0218
Isobutyl 2-methylbutanoate0.0284
3-Methylbutyl 2-methylbutanoate0.0326
3-Methyl-2-butenyl 2-methylbutanoate0.0402
Pentyl 2-methylbutanoate0.0480

Insecticidal Potency Studies

This compound has been identified as a component of essential oils with demonstrated insecticidal potential. For example, it was found at a low concentration (0.49%) in the essential oil of Citrus limettioides peel, exhibiting insecticidal potency against Aedes aegypti by targeting kynurenine (B1673888) aminotransferase researchgate.netresearchgate.netresearchgate.net. This suggests that this compound, either alone or as part of a natural mixture, could serve as a valuable agent in the development of bio-insecticides researchgate.netcolab.ws.

Other tiglate esters and related compounds have also shown insecticidal activity. Isobutyl tiglate and other esters have been explored as potential natural pesticides researchgate.net. Chrysanthemyl tiglate, a derivative of chrysanthemic acid, has been identified as a sex pheromone in mealybug species and is related to natural pyrethroids known for their insecticidal properties researchgate.net.

The use of plant-derived volatile compounds, including tiglate esters, as natural pest control agents is gaining interest due to their potential to offer safer and more environmentally friendly alternatives to synthetic pesticides researchgate.netbiobestgroup.comepa.gov. These biopesticides often affect only the target pest and related organisms, decompose quickly, and can be integrated into Integrated Pest Management (IPM) programs epa.gov.

Table 2: Insecticidal Activity of this compound in Citrus limettioides Peel Essential Oil researchgate.netresearchgate.netresearchgate.net

CompoundSource Essential OilTarget InsectPredicted Mechanism of Action
This compoundCitrus limettioides peelAedes aegyptiTargeting kynurenine aminotransferase

Theoretical and Computational Chemistry Studies

Molecular Modeling and Dynamics

Molecular modeling and dynamics encompass a range of computational techniques used to simulate molecular behavior and interactions over time. These methods are essential for understanding complex systems, from intermolecular forces to biological processes.

Molecular modeling and dynamics simulations are employed to investigate the dynamic behavior of molecules and their intermolecular interactions. These simulations can provide insights into non-covalent interactions, such as hydrogen bonding and dispersion forces, which are critical for understanding molecular self-assembly and behavior in various environments. researchgate.netosti.govmdpi.commdpi.comnih.gov Techniques like Symmetry-Adapted Perturbation Theory (SAPT) are used to decompose interaction energies into their fundamental components, revealing the dominant forces at play. osti.govmdpi.commdpi.com Accurate determination of intermolecular non-covalent interactions is key to potentially useful molecular dynamics simulations. mdpi.com The search results did not yield specific molecular dynamics simulations or detailed analyses of intermolecular interactions focusing on Isopropyl tiglate.

This compound has been utilized as an odorant in studies aimed at modeling neural systems involved in olfactory perception. Research has included this compound in panels of odorants to investigate how mammalian olfactory receptors encode odors. biorxiv.org Studies have examined the responses of mitral/tufted cells (MTCs) in the olfactory bulb of mice to this compound, alongside other odorants, exploring how neural activity represents features relevant to odor intensity perception, such as concentration and exposure duration. eneuro.orgresearchgate.netfrontiersin.orgnih.gov These studies have observed that temporal profiles of MTC responses to odors change both as a function of concentration and with adaptation, with these dependencies behaving similarly. researchgate.netnih.gov Computational models of the olfactory system have been developed, suggesting that the observed bilateral overlap in olfactory responses in mice may indicate nonrandom bilateral projections. eneuro.org The molecular properties of odorants, including this compound, have been shown to be informative for predicting olfactory receptor responses. biorxiv.org For instance, global glomerular patterns of activation in the olfactory bulb are conserved across different behavioral states (anesthetized vs. awake) when exposed to odors like this compound. frontiersin.org

Emerging Research Areas and Future Directions for Isopropyl Tiglate

Development of Advanced Analytical Methods for Detection and Quantification

The accurate and sensitive detection and quantification of isopropyl tiglate are crucial for its research and industrial applications. Current analytical advancements for related compounds provide a roadmap for future methods specific to this compound. Gas chromatography (GC) and mass spectrometry (MS) are foundational techniques for analyzing volatile compounds like esters nih.govuni.lu.

For instance, studies on other tiglate esters, such as ethyl tiglate, have demonstrated the effectiveness of techniques like comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC × GC-TOFMS) and gas chromatography-olfactory-mass spectrometry (GC-O-MS) for characterizing volatile profiles nih.gov. These methods offer high resolution and sensitivity, enabling the identification of numerous volatile compounds in complex matrices nih.gov. The ability to distinguish between Z and E isomers of 2-methylbut-2-enoic acid esters using mass spectrometry is also a significant development that could be applied to this compound ctdbase.org.

Furthermore, high-performance liquid chromatography (HPLC) with diode array detection (DAD) has been developed for the detection and quantification of related isopropyl esters, such as isopropyl p-toluenesulfonate (IPTS), demonstrating detection limits as low as 0.96 µg/g and quantification limits of 2.91 µg/g thegoodscentscompany.com. These methods highlight the potential for developing highly sensitive and precise analytical tools for this compound, which could involve solvent extraction techniques for low-level detection thegoodscentscompany.com. Future research will likely focus on optimizing these and other chromatographic methods, potentially coupled with advanced detectors, to enhance specificity, lower detection limits, and improve throughput for this compound in diverse samples.

Exploration of this compound as an Intermediate in Novel Organic Synthesis

This compound holds promise as a versatile intermediate in novel organic synthesis, particularly in the creation of complex molecules and pharmaceutical compounds fishersci.ca. Its structure, featuring an α,β-unsaturated ester, makes it a valuable building block for various chemical transformations.

One notable area of exploration involves asymmetric induction reactions. For example, this compound has been utilized as a substrate in the β-boration of α,β-unsaturated compounds, a promising transformation for stereoselective carbon-boron bond formation perflavory.com. This highlights its potential in synthesizing chiral molecules with specific stereochemistry, which is critical in pharmaceutical and natural product synthesis.

The broader utility of tiglate esters as synthetic intermediates is further exemplified by the synthesis of complex natural products like tigilanol tiglate. This compound, a diterpenoid, can be derived from phorbol (B1677699) through a multi-step semi-synthesis, where tiglate structures serve as diversifiable intermediates for introducing specific functionalities and exploring novel chemical spaces fishersci.canih.gov. The enantioselective synthesis of compounds such as (+)-citreoviral also demonstrates the application of tiglate esters in creating biologically active molecules through asymmetric hydroxylation thegoodscentscompany.com. Future research will likely focus on developing new catalytic systems and reaction methodologies that exploit the unique reactivity of this compound, enabling the efficient and selective construction of novel organic scaffolds with potential therapeutic or industrial relevance.

Further Elucidation of Biochemical Pathways Involving this compound and its Precursors

Understanding the biochemical pathways involving this compound and its precursors is an important area for future research, offering insights into its natural occurrence and potential biological roles. While direct detailed pathways for this compound are still being elucidated, studies on related esters and metabolic processes provide a foundational understanding.

Isopropyl esters, including this compound, are generally anticipated to undergo hydrolysis by tissue esterases in biological systems, yielding isopropyl alcohol and their corresponding carboxylic acids perflavory.com. These component acids can then be metabolized through well-known pathways, such as fatty acid β-oxidation perflavory.com.

Research on the biosynthesis of other tiglate esters, such as ethyl tiglate in the yeast Saprochaete suaveolens, has revealed that its accumulation is specifically induced by isoleucine. This process involves the catabolism of isoleucine via the β-oxidation pathway, generating tiglyl-CoA as a probable intermediate. This suggests a similar metabolic origin for this compound, potentially involving branched-chain amino acid metabolism. The presence of this compound as an aggregation pheromone released by certain flowers, to which Drosophila species are sensitive, further indicates its involvement in specific biochemical interactions in nature. Future investigations will likely delve deeper into the specific enzymes and genetic mechanisms governing the biosynthesis and degradation of this compound in various organisms, including plants and microorganisms, and its role in ecological interactions.

Computational Design of Tiglate Derivatives for Specific Research Applications

Computational design plays an increasingly vital role in modern chemistry, enabling the prediction of molecular properties, reaction pathways, and the rational design of novel compounds. For tiglate derivatives, computational methods offer a powerful tool for accelerating research and development.

Techniques such as Density Functional Theory (DFT) are already being employed to investigate the mechanisms of formation for chiral allylic esters, which are structurally related to tiglate esters fishersci.ca. This indicates the utility of in silico methods in understanding the intricate details of reactions involving these compounds. Furthermore, the broader field of computational design, encompassing approaches like quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, is being used to screen and design compounds with specific biological activities, such as anti-inflammatory agents.

For this compound derivatives, computational design can be leveraged to:

Predict physicochemical properties: This includes properties like boiling points, solubility, and spectral characteristics, aiding in the development of new analytical methods and synthetic strategies.

Design novel derivatives with enhanced properties: By computationally modifying the structure of this compound, researchers can explore derivatives with improved stability, volatility, or targeted biological activities.

Elucidate reaction mechanisms: Computational modeling can provide detailed insights into how this compound participates in various organic reactions, guiding the development of more efficient and selective synthetic routes.

Screen for specific applications: Through virtual screening and molecular docking, potential interactions of tiglate derivatives with biological targets (e.g., enzymes, receptors) can be predicted, facilitating the discovery of new flavorants, fragrances, or pharmaceutical leads.

Future research will focus on integrating these computational tools more deeply into the experimental design cycle, allowing for a more efficient and targeted exploration of the chemical space around this compound.

Environmental Fate and Degradation Mechanism Research

Understanding the environmental fate and degradation mechanisms of this compound is essential for assessing its ecological impact and developing sustainable practices. As an ester, its primary degradation pathways in the environment are expected to involve hydrolysis and biodegradation.

Esters, including this compound, are generally susceptible to hydrolysis, breaking down into their constituent alcohol (isopropyl alcohol) and carboxylic acid (tiglic acid) perflavory.com. These breakdown products can then undergo further degradation through natural processes.

Biodegradation by microorganisms is a significant pathway for the removal of esters from the environment. Studies on other esters, such as phthalic acid esters, have shown that both aerobic and anaerobic microorganisms contribute to their degradation, with degradation rates often influenced by molecular chain length. While specific data for this compound's biodegradation is limited in the provided results, information on ethyl tiglate suggests a relatively short biotransformation half-life. Furthermore, the identification of tiglate-related compounds in studies on the biodegradation of petroleum hydrocarbons by bacterial consortia indicates the capacity of microbial communities to process these structures.

Future research in this area will likely involve:

Detailed biodegradation studies: Conducting controlled laboratory and field studies to determine the rates and extent of this compound's biodegradation under various environmental conditions (e.g., soil, water, different microbial communities).

Identification of degradation products: Characterizing the intermediate and final degradation products to understand the complete breakdown pathway and assess their potential environmental impact.

Investigation of atmospheric degradation: Utilizing computational chemistry and kinetic modeling to study reactions initiated by atmospheric radicals (e.g., OH radicals, Cl atoms), similar to studies conducted for other esters like isoamyl acetate (B1210297).

Development of predictive models: Employing quantitative structure-activity relationship (QSAR) models to predict the biodegradability and environmental persistence of this compound and its potential derivatives, aiding in the design of greener chemicals.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of synthesized isopropyl tiglate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are critical for confirming molecular structure and purity. NMR provides detailed information on proton and carbon environments (e.g., distinguishing ester groups), while GC-MS quantifies volatile impurities. Calibration with reference standards (e.g., Sigma Aldrich-provided compounds) ensures accuracy. Cross-referencing spectral data with databases like NIST or PubChem validates results .

Q. What are the key physicochemical properties of this compound relevant to its use in olfactory research?

  • Methodological Answer : Key properties include volatility (critical for airborne odor delivery), solubility in carrier solvents (e.g., mineral oil), and stability under experimental conditions. Odor threshold and receptor-binding affinity can be assessed via electroantennography (EAG) in insects or behavioral assays in rodents. For example, mice studies require precise control of odorant concentrations (e.g., 0.1–10% v/v in mixtures) to avoid sensory saturation .

Advanced Research Questions

Q. How should one design a behavioral experiment to assess this compound’s role in odor discrimination tasks using rodent models?

  • Methodological Answer :

Stimulus Delivery : Use olfactometers to deliver this compound in controlled mixtures (e.g., tiglate vs. non-tiglate odorants) with randomized presentation orders.

Task Design : Implement a go/no-go paradigm where mice lick a port to indicate detection. Include negative controls (solvent-only trials) to baseline responses.

Data Collection : Measure response latency (time from odor onset to lick) and correct rejection rates. Normalize latency data per session to account for environmental variability .

Analysis : Use ANOVA or mixed-effects models to compare performance across odor complexity levels (e.g., 2–8 background components). Ensure blinding during data collection to reduce bias .

Q. What statistical approaches are appropriate for analyzing dose-dependent electrophysiological responses to this compound in insect models?

  • Methodological Answer : Generalized Linear Mixed Models (GLMMs) are optimal for dose-response data, as they account for random effects (e.g., individual insect variability) and fixed effects (compound, concentration). For example:

  • Model Structure : Response ~ Compound + Concentration + (1 | Individual)
  • Interpretation : In Drosophila hydei, this compound showed a flatter dose-response slope compared to ethyl tiglate (β = -1.2, p < 0.001), suggesting lower receptor affinity. Post hoc tests (e.g., Tukey’s HSD) clarify pairwise differences .

Q. How can conflicting data on this compound’s efficacy across different model organisms be reconciled?

  • Methodological Answer : Conduct a meta-analysis to compare studies in rodents (e.g., Rokni & Hemme, 2014) and insects (Karremans, 2018). Key steps:

Standardization : Normalize metrics (e.g., % correct rejections in mice vs. EAG amplitudes in flies).

Heterogeneity Testing : Use Cochran’s Q or I² statistics to quantify variation.

Subgroup Analysis : Stratify by experimental design (e.g., binary vs. complex mixtures) or phylogeny (vertebrate vs. invertebrate receptors).

  • Example: Rodents may exhibit higher discrimination thresholds due to olfactory bulb processing, while insects rely on peripheral receptor specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl tiglate
Reactant of Route 2
Reactant of Route 2
Isopropyl tiglate

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